molecular formula C10H12ClF B1334982 1-(4-Chlorobutyl)-4-fluorobenzene CAS No. 54540-58-8

1-(4-Chlorobutyl)-4-fluorobenzene

Cat. No. B1334982
CAS RN: 54540-58-8
M. Wt: 186.65 g/mol
InChI Key: QMDPGDCZIVOKNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic compounds involves the use of halogenated intermediates. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by reacting 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride, suggesting that halogenated aromatic compounds can be used as precursors for further functionalization . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic compounds, indicating that chloro-fluoro aromatic compounds can serve as versatile starting materials in organic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods. For instance, the infrared (i.r.) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene were measured, and the data suggested that the molecule has C_s symmetry, although depolarization data indicated a possible C_1 symmetry . This information is valuable for understanding the molecular structure of 1-(4-Chlorobutyl)-4-fluorobenzene, as it may exhibit similar spectroscopic characteristics due to the presence of chloro and fluoro substituents on the benzene ring.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds is highlighted in the synthesis of oligomeric derivatives of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, where the compound underwent hydrolysis, halogenation, and treatment with allyl bromide . Additionally, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used to prepare nitrogenous heterocycles, demonstrating its reactivity in substitution reactions, reduction of nitro groups, and cyclization . These reactions are relevant to the analysis of 1-(4-Chlorobutyl)-4-fluorobenzene, as it may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorobutyl)-4-fluorobenzene can be inferred from related compounds. For example, the purity and yield of 2,4-dichlorofluorobenzene were reported to be 99.2% and 50.2%, respectively, after a synthesis process suitable for industrial production . This suggests that the synthesis of chloro-fluoro aromatic compounds can be optimized for high purity and yield. The spectroscopic data of 1-(chloromethyl)-4-fluorobenzene provide information on the compound's vibrational modes, which are important for understanding its physical properties .

Scientific Research Applications

Application 1: Solvolysis Studies

  • Summary of the Application: The compound is used in the study of solvolysis, specifically looking at the effect of a 4-chloro substituent on the rates of solvolysis of butyl chloroformate .
  • Methods of Application or Experimental Procedures: The study involved the heating of neat 1-(4-chlorobutyl)-1H-imidazole . The influence of the chloro substituent was examined in comparison with the solvolysis of propyl chloroformate and ethyl chloroformate .
  • Results or Outcomes: The influence of the chloro substituent was found to be consistent with the proposal of an addition-elimination mechanism for solvolysis in solvents of only modest solvent ionizing power .

Application 2: Synthesis of Polymeric Ionic Liquids

  • Summary of the Application: The compound is used in the synthesis of polymeric ionic liquid poly (imidazolium chloride-1,3-diylbutane-1,4-diyl) .
  • Methods of Application or Experimental Procedures: The synthesis involved the heating of neat 1-(4-chlorobutyl)-1H-imidazole . An alternative method involved the heating of an equimolar mixture of 1,1′-(1,4-butanediyl)-bis-imidazole and 1,4-dichlorobutane .
  • Results or Outcomes: The polymeric ionic liquid was successfully synthesized in 92–95% yield and characterized by FT-IR, 1H, 13C NMR, TGA, and elemental analysis .

Safety And Hazards

Like many halogenated organic compounds, “1-(4-Chlorobutyl)-4-fluorobenzene” could present safety hazards. It might be harmful if inhaled, ingested, or comes into contact with skin. It could also be flammable .

Future Directions

The future directions for research on “1-(4-Chlorobutyl)-4-fluorobenzene” would depend on its potential applications. If it has useful properties, it could be studied for use in various fields, such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

1-(4-chlorobutyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDPGDCZIVOKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202966
Record name 1-(4-Chlorobutyl)-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobutyl)-4-fluorobenzene

CAS RN

54540-58-8
Record name 1-(4-Chlorobutyl)-4-fluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorobutyl)-4-fluorobenzene
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Record name 1-(4-Chlorobutyl)-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorobutyl)-4-fluorobenzene
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Record name 1-(4-CHLOROBUTYL)-4-FLUOROBENZENE
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Synthesis routes and methods

Procedure details

Triethylsilane (22.5 ml; 0.141 mol) was added dropwise to a cold (~0° C.) stirring mixture of 4-chloro-4'-fluoro-butyrophenone (10 ml; 0.0613 mol) in trifluoroacetic acid (47 ml). The reaction mixture was stirred at room temperature under nitrogen for 6 hours. The reaction was quenched with brine and extracted with diethyl ether. The organic extract was dried (MgSO4) and evaporated under vacuum giving the desired compound as an oil.
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EK Onyameh, BA Bricker, SVK Eyunni… - Bioorganic & medicinal …, 2021 - Elsevier
Dopamine (DA) and serotonin (5-HT) receptors are prime targets for the development of antipsychotics. The specific role of each receptor subtype to the pharmacological effects of …
Number of citations: 4 www.sciencedirect.com
W Xie, J Heo, D Kim, S Chang - Journal of the American Chemical …, 2020 - ACS Publications
Construction of carbon–carbon bonds is one of the most important tools in chemical synthesis. In the previously established cross-coupling reactions, prefunctionalized starting …
Number of citations: 54 pubs.acs.org
K Peprah, XY Zhu, SVK Eyunni, JR Etukala… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies on 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one (SYA 013), a homopiperazine analog of haloperidol has resulted in an …
Number of citations: 30 www.sciencedirect.com
E Ofori, XY Zhu, JR Etukala, K Peprah… - Bioorganic & medicinal …, 2016 - Elsevier
5-HT 1A and 5-HT 7 receptors have been at the center of discussions recently due in part to their major role in the etiology of major central nervous system diseases such as depression, …
Number of citations: 18 www.sciencedirect.com
TJ Fyfe, B Kellam, DA Sykes, B Capuano… - Journal of Medicinal …, 2019 - ACS Publications
Haloperidol is a typical antipsychotic drug (APD) associated with an increased risk of extrapyramidal side effects (EPSs) and hyperprolactinemia relative to atypical APDs such as …
Number of citations: 12 pubs.acs.org
E Ofori - 2016 - search.proquest.com
Schizophrenia is one of the most severe diseases of the brain and is characterized by a spectrum of symptoms including positive, negative and cognitive symptoms. Pharmacotherapy of …
Number of citations: 0 search.proquest.com

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